molecular formula C18H34O16 B1232362 Maltotriitol CAS No. 32860-62-1

Maltotriitol

Cat. No. B1232362
CAS RN: 32860-62-1
M. Wt: 506.5 g/mol
InChI Key: XJCCHWKNFMUJFE-CGQAXDJHSA-N
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Description

Synthesis Analysis

Maltotriitol can be synthesized through enzymatic methods, such as the transglycosylation reaction using cyclodextrin glucanotransferase (CGTase), which demonstrates high activity towards sugar alcohols. This process involves using maltitol as a glucosyl acceptor, with the reaction system producing maltotriitol as one of the primary products due to the high transglycosylation yield (Kim, Park, & Lee, 1997).

Molecular Structure Analysis

The crystal and molecular structure of maltotriitol has been determined through X-ray diffraction, revealing unique interactions and conformations within its structure. Maltotriitol exhibits a bent-chain, sickle conformation that results in specific O//O and C//O interactions, unique among alditols. This structure is stabilized by a network of intermolecular hydrogen bonds (Schouten et al., 1999).

Chemical Reactions and Properties

Maltotriitol's involvement in the crystallization process of maltitol indicates its influence on the morphology of maltitol crystals. The presence of maltotriitol changes the crystal form of maltitol, highlighting its chemical interactions and potential role in modifying the physical properties of related substances (Capet et al., 2004).

Physical Properties Analysis

The physical properties of maltitol and by extension, related compounds like maltotriitol, are of interest due to their applications as pharmaceutical excipients. For instance, the amorphous form of maltitol, stabilized by maltotriitol, shows good tabletability at low compaction pressure, indicating maltotriitol's role in influencing the physical behavior of maltitol in pharmaceutical formulations (Bourduche et al., 2020).

Chemical Properties Analysis

The chemical properties of maltotriitol-rich malto-oligosaccharide alcohols (MOSA) derived from starch highlight its potential for use in food, cosmetic, and pharmaceutical industries. The preparation process involves liquefaction, saccharification, and hydrogenation steps to yield a product with a significant content of maltotriitol. This process underscores maltotriitol's versatility and potential applications beyond being a simple sugar alcohol (Niu et al., 2017).

Scientific Research Applications

1. Dentistry

  • Summary of the application : Maltotriitol is known to inhibit α-glucosidase and maltose metabolism of Streptococcus mutans . It has been used in studies to evaluate its inhibitory effects on the growth and adhesion of mutans streptococci .
  • Methods of application : The study involved determining bacterial adherence to glass surfaces and bacterial culture pH in the presence or absence of maltotriitol .
  • Results : In the presence of maltotriitol, the growth of Streptococcus sobrinus with glucose, maltose, and sucrose was decreased, while the adhesion was not inhibited . On the other hand, maltotriitol did not decrease the growth of S. mutans except the cell growth with glucose, while maltotriitol inhibited the bacterial adhesion . The culture pH was less acidic when the growth was inhibited by maltotriitol .

2. Pharmaceutical Industry

  • Summary of the application : Maltotriitol is used as a stabilizing agent in the pharmaceutical industry . It is used to slow down the recrystallization of amorphous maltitol, maintaining the specific properties of the amorphous material in compression for a longer period of time .
  • Methods of application : The properties of an amorphous polyol, maltitol, were investigated using a tablet press simulator . The behavior of amorphous maltitol was compared to SweetPearl® P 200, a pure product, and SweetPearl® P 300 DC, a textured crystalline maltitol excipient for direct compression .
  • Results : The results showed specific properties of amorphous maltitol with good tabletability at low compaction pressure . The stability of the amorphous and the evolution of its behavior in compression were then studied, showing a direct link between its recrystallization and the change in its properties .

Future Directions

Maltotriitol has been used in research related to the properties of amorphous maltitol, a polyol used in pharmaceutical excipients for tablet compaction . The use of maltotriitol as a stabilizing agent slowed down the recrystallization of maltitol, maintaining the specific properties of the amorphous material in compression for a longer period of time .

properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCHWKNFMUJFE-CGQAXDJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maltotriitol

CAS RN

32860-62-1
Record name Maltotriitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32860-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Maltotriitol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.590
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Record name MALTOTRIITOL
Source FDA Global Substance Registration System (GSRS)
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Citations

For This Compound
412
Citations
P Würsch, B Koellreutter - Caries Research, 1982 - karger.com
… sorbitol, maltitol, maltotriitol and hydrogenated dextrins in … no fermentation of maltitol and maltotriitol by the dental plaque … especially by maltotriitol, and (3) inhibition by maltotriitol of the …
Number of citations: 17 karger.com
P Würsch, B Koellreutter - Caries Research, 1985 - karger.com
Maltose glycolysis and transport in Streptococcus mutans OMZ 176 were shown to be inhibited by maltotriitol (MTL). The sugar alcohol was taken up, but was not metabolized. The …
Number of citations: 23 karger.com
A Schouten, JA Kanters, J Kroon, P Looten… - Carbohydrate …, 1999 - Elsevier
… to yield pure maltotriitol. However, the chromatographic separation of maltotriitol has no special … The present paper describes the structure of maltotriitol with a special interest in the …
Number of citations: 5 www.sciencedirect.com
U Nilsson, M Jägerstad - British Journal of Nutrition, 1987 - cambridge.org
1. The hydrolysis of sugar alcohols of the disaccharide type such as lactitol, maltitol and Palatinit® (the latter an equimolar mixture of 6-O-α-D-glucopyranoside-D-mannitol and 6-O-α-D-…
Number of citations: 50 www.cambridge.org
F Schmidt, BS Enevoldsen - Carbohydrate Research, 1978 - Elsevier
Gei-filtration chromatography (Bio-Gel P-4) has been used to separate series of homologous oligosaccharides and their corresponding alditols. The positions of the individual oligomers …
Number of citations: 15 www.sciencedirect.com
MW Kearsley, RC Deis - Sweeteners and sugar alternatives in …, 2012 - Wiley Online Library
… of 7–8% polyols in such a maltitol powder is made up mainly of sorbitol and maltotriitol. … maltotriitol (hydrogenated trisaccharide). Therefore, maltitol powder has almost double the …
Number of citations: 18 onlinelibrary.wiley.com
MW Kearsley, RC Deis - Sweeteners and sugar alternatives in …, 2008 - books.google.com
… In addition to sorbitol, maltitol and maltotriitol, polyglycitols contain a high percentage of hydrogenated gluco-oligosaccharides with more than three glucose units joined to a terminal …
Number of citations: 15 books.google.com
A Maguire, J Rugg-Gunn, G Wright - Journal of dentistry, 2000 - Elsevier
There is some evidence that plaque can adapt to regular exposure to some bulk sweeteners, leading to increased metabolism and acidogenic potential of the sweetener. This potential …
Number of citations: 51 www.sciencedirect.com
D Niu, P Li, Y Huang, K Tian, X Liu, S Singh, F Lu - Process Biochemistry, 2017 - Elsevier
… maltotriitol-rich MOSA was finally prepared by chemical hydrogenation. Under the optimized conditions, maltotriitol-rich MOSA containing 42.18% maltotriitol … preparation of maltotriitol-…
Number of citations: 4 www.sciencedirect.com
H Kondo, H Nakatani, K Hiromi - Carbohydrate research, 1990 - Elsevier
The effect of the oligosaccharide analog maltotriitol (G 3 OH) on the action pattern of porcine pancreatic a-amylase (PPA) was examined using amylose as a substrate. Fluorescence …
Number of citations: 10 www.sciencedirect.com

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